Methyl (5-fluoro-2-methoxyphenyl)acetate
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Overview
Description
(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is an organic compound with a molecular formula of C10H11FO3. This compound is characterized by the presence of a fluorine atom, a methoxy group, and an acetic acid ester moiety attached to a phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester typically involves the esterification of (5-Fluoro-2-methoxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: (5-Fluoro-2-methoxy-phenyl)-acetic acid.
Reduction: (5-Fluoro-2-methoxy-phenyl)-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It helps in understanding the interactions between fluorinated compounds and biological targets.
Medicine
In medicine, (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is investigated for its potential therapeutic properties. It is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoro-2-methoxy-phenyl)-acetic acid
- (5-Fluoro-2-methoxy-phenyl)-ethanol
- (5-Fluoro-2-methoxy-phenyl)-acetaldehyde
Uniqueness
(5-Fluoro-2-methoxy-phenyl)-acetic acid methyl ester is unique due to its ester functional group, which imparts different reactivity and properties compared to its acid, alcohol, and aldehyde counterparts
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 2-(5-fluoro-2-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11FO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
CLQOMKBGCLHDPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(=O)OC |
Origin of Product |
United States |
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